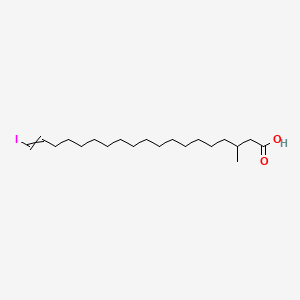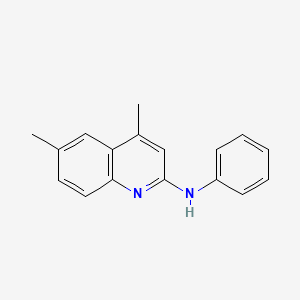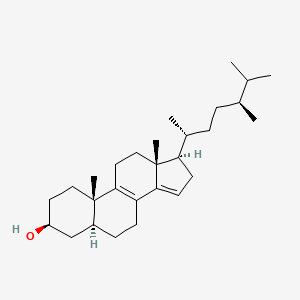
Detiviciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Detiviciclovir can be synthesized through various chemical routes. One common method involves the use of high-throughput molecular docking to identify potential inhibitors, followed by the preparation of solid dispersions to improve solubility and bioavailability . The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Detiviciclovir undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, sodium orthophosphate buffer, and various solvents . The major products formed from these reactions are typically other nucleoside analogues, which can be analyzed using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Detiviciclovir has been extensively studied for its antiviral properties. It has shown promise in the treatment of hepatitis B and other infectious diseases . In addition to its medical applications, this compound is also used in scientific research to study the metabolism and disposition of antiviral nucleoside analogues in isolated perfused rat liver . The compound’s ability to inhibit viral replication makes it a valuable tool in virology and pharmacology research .
Mechanism of Action
Detiviciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme critical for viral replication . The compound is incorporated into the viral DNA, leading to chain termination and preventing the virus from replicating . This mechanism is similar to that of other nucleoside analogues, such as acyclovir and valacyclovir .
Comparison with Similar Compounds
Detiviciclovir is similar to other antiviral nucleoside analogues, such as acyclovir, valacyclovir, and ganciclovir . this compound is unique in its specific molecular structure and its ability to inhibit a broader range of viral DNA polymerases . This makes it a valuable addition to the arsenal of antiviral drugs, particularly for treating infections that are resistant to other nucleoside analogues .
Properties
CAS No. |
220984-26-9 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |
InChI Key |
PIWJGZWZNOWIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)





![3-[4-[bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B1194619.png)



